molecular formula C12H18O B3055682 2,6-Dipropylphenol CAS No. 6626-32-0

2,6-Dipropylphenol

Cat. No.: B3055682
CAS No.: 6626-32-0
M. Wt: 178.27 g/mol
InChI Key: NAILKKRDWBJCNH-UHFFFAOYSA-N
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Description

2,6-Dipropylphenol is an organic compound with the molecular formula C12H18O. It is a substituted phenol, characterized by the presence of two propyl groups attached to the benzene ring at the 2 and 6 positions. This compound is known for its hydrophobic nature and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dipropylphenol typically involves the alkylation of phenol with propyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where phenol reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow processes. This method allows for better control over reaction conditions and improved safety. The process involves a two-step procedure: a double Friedel-Crafts alkylation followed by a decarboxylation step .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dipropylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form the corresponding alcohols.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

2,6-Dipropylphenol has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2,6-Dipropylphenol, particularly in its role as an anesthetic (propofol), involves the potentiation of the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) through GABA-A receptors. This action results in the enhancement of the inhibitory effects of GABA, leading to sedation and hypnosis .

Comparison with Similar Compounds

    2,6-Diisopropylphenol (Propofol): Known for its use as an anesthetic.

    2,6-Diethylphenol: Similar structure but with ethyl groups instead of propyl groups.

    2,6-Dimethylphenol: Contains methyl groups instead of propyl groups.

Uniqueness: 2,6-Dipropylphenol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its hydrophobic nature and ability to act as an antioxidant make it valuable in various applications, particularly in medicine as an anesthetic agent .

Properties

IUPAC Name

2,6-dipropylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-3-6-10-8-5-9-11(7-4-2)12(10)13/h5,8-9,13H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAILKKRDWBJCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=CC=C1)CCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38298-05-4
Details Compound: Phenol, 2,6-dipropyl-, homopolymer
Record name Phenol, 2,6-dipropyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38298-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10216458
Record name Phenol, 2,6-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6626-32-0
Record name 2,6-Dipropylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6626-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dipropylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006626320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC59848
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59848
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,6-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIPROPYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ8M7865LA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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